

# Spectroscopic Data of 2-(3-Methoxyphenyl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3-Methoxyphenyl)acetamide**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(3-Methoxyphenyl)acetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-(3-Methoxyphenyl)acetamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.25	s	1H	-NH
6.96	m	4H	Ar-H
3.86	s	3H	-OCH <sub>3</sub>
2.42	s	3H	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 300 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-(3-Methoxyphenyl)acetamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
171.1	C=O
153.2	Ar-C (quaternary)
126.3	Ar-C
124.1	Ar-C
121.9	Ar-C
121.6	Ar-C
113.4	Ar-C
56.8	-OCH <sub>3</sub>
22.9	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 75 MHz

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **2-(3-Methoxyphenyl)acetamide**

Wavenumber (cm <sup>-1</sup> )	Assignment
3340, 3331	N-H stretching
1674	C=O stretching (Amide I)
1580, 1520	N-H bending (Amide II), C=C aromatic stretching
1466, 1411	C-H bending
1280, 1230	C-O stretching (aryl ether)
792	C-H out-of-plane bending

Sample Preparation: KBr pellet

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-(3-Methoxyphenyl)acetamide**

m/z	Interpretation
165	[M] <sup>+</sup> (Molecular Ion)

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker AC-300F spectrometer was utilized to record the <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Sample Preparation:

- Approximately 10-20 mg of **2-(3-Methoxyphenyl)acetamide** was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- The solution was transferred to a clean, dry 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: Bruker AC-300F Spectrometer
- Frequency: 300 MHz
- Solvent: DMSO-d<sub>6</sub>
- Internal Standard: Tetramethylsilane (TMS)

- Temperature: Ambient
- Number of Scans: 16
- Relaxation Delay: 1.0 s

<sup>13</sup>C NMR Spectroscopy:

- Instrument: Bruker AC-300F Spectrometer
- Frequency: 75 MHz
- Solvent: DMSO-d<sub>6</sub>
- Internal Standard: Tetramethylsilane (TMS)
- Decoupling: Proton-decoupled
- Temperature: Ambient
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

## Infrared (IR) Spectroscopy

The infrared spectrum was recorded on a Nicolet-Impact-410 FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2-(3-Methoxyphenyl)acetamide** was finely ground in an agate mortar and pestle.
- Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added to the mortar.
- The sample and KBr were thoroughly mixed and ground together to ensure a homogenous mixture.

- A portion of the mixture was transferred to a pellet press die.
- A pressure of 8-10 tons was applied to form a transparent pellet.

Data Acquisition:

- Instrument: Nicolet-Impact-410 FT-IR Spectrometer
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A spectrum of a pure KBr pellet was recorded as the background.

## Mass Spectrometry (MS)

Mass spectral data was obtained using a Shimadzu 2010 series mass selective detector.

Sample Introduction (Direct Insertion Probe):

- A small amount of the solid **2-(3-Methoxyphenyl)acetamide** was loaded into a capillary tube.
- The capillary tube was placed in the direct insertion probe.
- The probe was inserted into the ion source of the mass spectrometer.

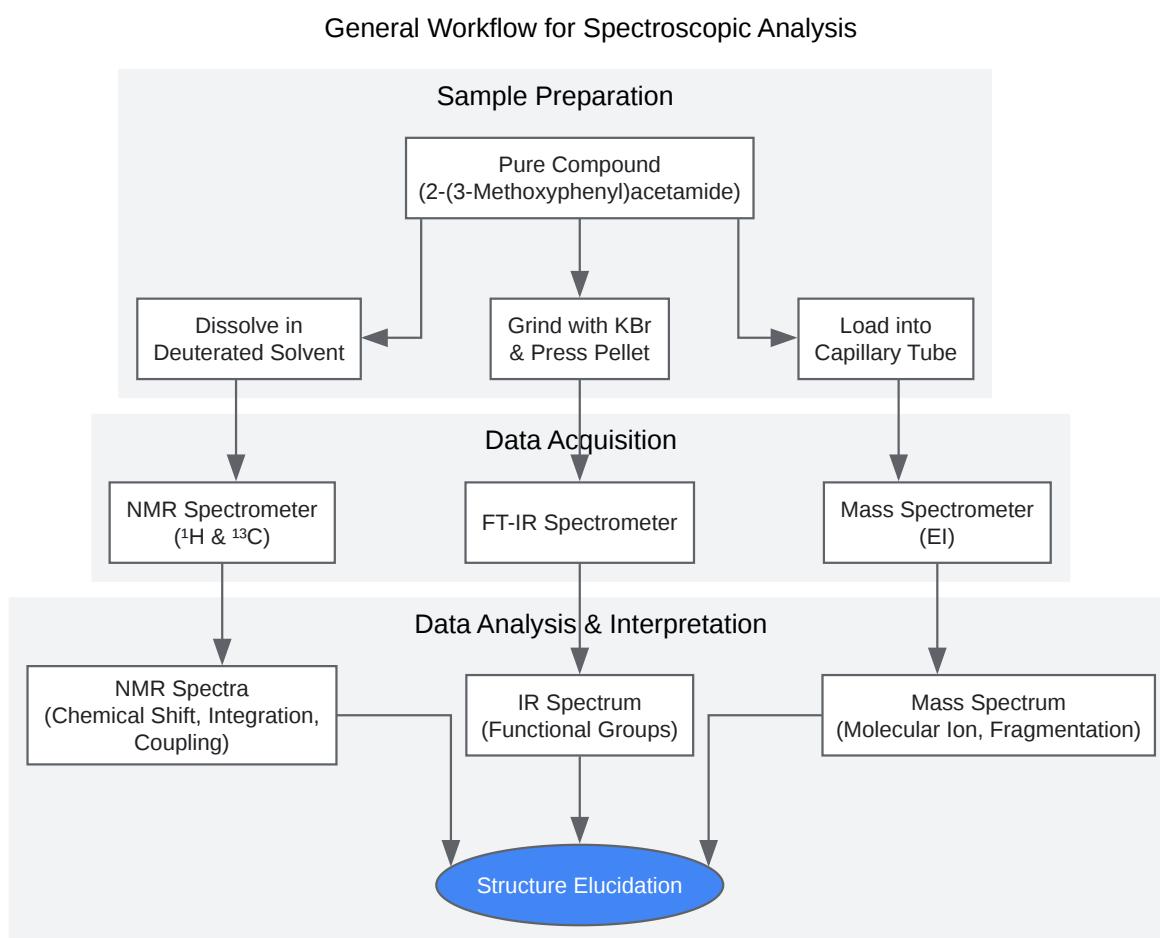
Data Acquisition (Electron Ionization):

- Instrument: Shimadzu 2010 series Mass Spectrometer
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200 °C

- Mass Range: m/z 40-400
- Scan Speed: 1000 amu/s

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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